5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide -

5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide

Catalog Number: EVT-4152748
CAS Number:
Molecular Formula: C26H29N3O4
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

    Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptors, specifically mGluR1 and mGluR5. [, , ] This means it enhances the activity of these receptors without directly activating them. [, , ] Research suggests that CPPHA achieves this modulation through a novel allosteric binding site on both mGluR1 and mGluR5, distinct from previously identified allosteric sites like the MPEP site. [, ] CPPHA exhibits weak PAM activity at rat mGluR5. []

3-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB)

    Compound Description: CDPPB is another positive allosteric modulator (PAM) specifically targeting the mGluR5 receptor. [] Studies demonstrate that CDPPB binds to the same allosteric site as 2-methyl-6-(phenylethynyl)pyridine (MPEP), a known negative allosteric modulator of mGluR5. [] Notably, CDPPB analogs have shown a strong correlation between their binding affinity for the MPEP site and their potency as mGluR5 potentiators. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

    Compound Description: VU-29, a highly potent analog of CDPPB, acts as a selective positive allosteric modulator (PAM) for the mGluR5 receptor. [] In midbrain neurons, VU-29 specifically potentiates mGluR5-mediated responses without affecting mGluR1. [] This selectivity distinguishes it from other mGluR1 potentiators. []

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide (1)

    Compound Description: This compound is a derivative of N-benzothiazol-2-yl benzamide. [] Although its specific biological activity is not detailed in the provided abstract, it belongs to a series of compounds designed and synthesized as potential allosteric activators of human glucokinase (GK). []

3-(4-(1,4-Diazepan-1-yl)-6-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methylamino)-1,3,5-triazin-2-ylamino)-4-methylbenzamide (PS200981)

    Compound Description: Identified through high-throughput screening, PS200981 functions as a p38 MAP kinase inhibitor. [] It displays equal potency against both α and β isoforms of p38 kinase but demonstrates 25-fold selectivity over other kinases. [] PS200981 effectively inhibits the lipopolysaccharide (LPS)-induced increase in tumor necrosis factor (TNF) levels both in vitro and in vivo. []

    Relevance: The core structure of PS200981 shares the benzamide moiety with the target compound, 5-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide. Although structurally diverse, the presence of the 3-amino-4-methyl benzamide synthon in PS200981 highlights its importance for p38 inhibitory activity. [] This finding further exemplifies the utility of modifying the benzamide scaffold for achieving specific biological activities.

Properties

Product Name

5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide

IUPAC Name

5-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide

Molecular Formula

C26H29N3O4

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C26H29N3O4/c1-17-6-8-18(9-7-17)27-24(30)22-16-19(10-11-23(22)28-12-14-33-15-13-28)29-25(31)20-4-2-3-5-21(20)26(29)32/h6-11,16,20-21H,2-5,12-15H2,1H3,(H,27,30)

InChI Key

IELBPIQZIPCVHE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4CCCCC4C3=O)N5CCOCC5

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4CCCCC4C3=O)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.